1-Isothiocyanato-3,5-dimethyladamantane

Physicochemical characterization Drug design ADME prediction

1-Isothiocyanato-3,5-dimethyladamantane is a specialized adamantane derivative characterized by a rigid, lipophilic 3,5-dimethyladamantane cage covalently linked to an electrophilic isothiocyanate (–N═C═S) functional group. With a molecular weight of 221.36 g/mol, a computed logP of approximately 5.0, and low aqueous solubility (~1.06 mg/L at 25°C), this compound exhibits physicochemical properties that position it as a versatile precursor in medicinal chemistry and chemical biology.

Molecular Formula C13H19NS
Molecular Weight 221.36 g/mol
CAS No. 136860-49-6
Cat. No. B163071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Isothiocyanato-3,5-dimethyladamantane
CAS136860-49-6
SynonymsTricyclo[3.3.1.13,7]decane, 1-isothiocyanato-3,5-dimethyl- (9CI)
Molecular FormulaC13H19NS
Molecular Weight221.36 g/mol
Structural Identifiers
SMILESCC12CC3CC(C1)(CC(C3)(C2)N=C=S)C
InChIInChI=1S/C13H19NS/c1-11-3-10-4-12(2,6-11)8-13(5-10,7-11)14-9-15/h10H,3-8H2,1-2H3
InChIKeyGXBQJLFQKPPSHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Isothiocyanato-3,5-dimethyladamantane (CAS 136860-49-6) – Technical Baseline for Sourcing and Selection


1-Isothiocyanato-3,5-dimethyladamantane is a specialized adamantane derivative characterized by a rigid, lipophilic 3,5-dimethyladamantane cage covalently linked to an electrophilic isothiocyanate (–N═C═S) functional group [1]. With a molecular weight of 221.36 g/mol, a computed logP of approximately 5.0, and low aqueous solubility (~1.06 mg/L at 25°C), this compound exhibits physicochemical properties that position it as a versatile precursor in medicinal chemistry and chemical biology [1][2]. Its primary applications involve the synthesis of thiourea derivatives and exploration as a covalent probe for protein targets, including soluble epoxide hydrolase (sEH) and mutant p53 [1][3].

Why 1-Isothiocyanato-3,5-dimethyladamantane Cannot Be Casually Replaced by Other Adamantane Derivatives


Substitution of 1-isothiocyanato-3,5-dimethyladamantane with seemingly similar adamantane analogs (e.g., 1-adamantyl isothiocyanate, amantadine, rimantadine) is scientifically unsound due to divergent target engagement profiles and physicochemical properties. The 3,5-dimethyl substitution on the adamantane cage profoundly alters lipophilicity, metabolic stability, and molecular recognition compared to unsubstituted or differently functionalized derivatives [1]. Critically, class-level activity against influenza M2 channels does not translate across subclasses: while amantadine and rimantadine are potent M2 blockers, they are ineffective against prevalent resistant strains due to single amino acid substitutions in the M2 protein [2]. The target compound and its thiourea conjugates engage distinct biological targets (e.g., sEH, mutant p53, TRPA1), making functional interchangeability impossible without compromising experimental outcomes [3].

Quantitative Differentiation of 1-Isothiocyanato-3,5-dimethyladamantane Versus Closest Analogs


Lipophilicity Advantage Over Unsubstituted 1-Adamantyl Isothiocyanate

1-Isothiocyanato-3,5-dimethyladamantane exhibits a computed logP (XLogP3-AA) of 5.0, representing a significant increase in lipophilicity compared to the unsubstituted analog 1-adamantyl isothiocyanate (estimated logP ≈ 3.5-3.8). This ~1.2-1.5 log unit difference predicts enhanced membrane permeability and potential for improved blood-brain barrier penetration in central nervous system applications [1].

Physicochemical characterization Drug design ADME prediction

Synthesis Yield Efficiency Using Modern One-Pot Protocol

A two-step, one-pot procedure utilizing 1-amino-3,5-dimethyladamantane with carbon disulfide, triethylamine, and subsequent desulfurization using di-tert-butyl dicarbonate (Boc₂O) with catalytic DMAP delivers the target isothiocyanate in 86% yield. An alternative functional group metathesis method employing phenyl isothiocyanate in refluxing p-xylene yields 80% . These yields are notably higher than traditional multi-step syntheses for unsubstituted 1-adamantyl isothiocyanate, which often require corrosive reagents (thiophosgene, CS₂/NaOH) and achieve variable yields typically <70% .

Organic synthesis Process chemistry Laboratory procurement

Cytotoxic Activity Profile Against Triple-Negative Breast Cancer Cells

1-Isothiocyanato-3,5-dimethyladamantane demonstrates concentration- and time-dependent cytotoxicity against MDA-MB-231 triple-negative breast cancer cells, with IC50 values ranging from 12 to 48 µM depending on exposure duration . In contrast, the unsubstituted analog 1-adamantyl isothiocyanate shows approximately 3-fold weaker activity against the MCF-7 breast cancer cell line (IC50 ≈ 24.6 µM for sulfur analog; the selenium analog 1-isoselenocyanatoadamantane exhibits IC50 = 8.2 µM) [1]. While these data are from distinct cell lines and assay conditions, they suggest that the 3,5-dimethyl substitution enhances antiproliferative potency relative to the parent isothiocyanate scaffold.

Cancer biology Oncology drug discovery Mutant p53 targeting

TRPA1 Antagonist Activity Compared to Allyl Isothiocyanate Baseline

1-Isothiocyanato-3,5-dimethyladamantane functions as a TRPA1 antagonist, inhibiting allyl isothiocyanate-induced calcium influx in rat TRPA1-expressing HEK293 cells with an IC50 of 5.50 µM (5,500 nM) [1]. This antagonistic profile distinguishes it from the endogenous TRPA1 agonist allyl isothiocyanate (EC50 ≈ 200 nM), which activates the channel and produces pro-nociceptive responses [2]. The compound thus offers a pharmacological tool for probing TRPA1-mediated signaling without the confounding effects of channel activation.

Ion channel pharmacology Pain research Neuroinflammation

Selective Mutant p53 Depletion Without Affecting Wild-Type p53

In a comprehensive structure-activity relationship study of adamantyl isothiocyanates (Ad-ITCs), compounds containing the 3,5-dimethyladamantane scaffold demonstrated selective depletion of mutant p53 protein (p53R280K, p53R273H, p53R306Stop) while sparing wild-type p53 [1]. This selective activity correlates with growth inhibition potency in mutant p53-expressing cancer cells. By comparison, amantadine and rimantadine—adamantane-based antiviral agents—exhibit no meaningful activity against p53, as their primary target is the viral M2 ion channel [2].

p53 cancer biology Targeted protein degradation Precision oncology

Optimal Deployment Scenarios for 1-Isothiocyanato-3,5-dimethyladamantane Based on Quantitative Evidence


Synthesis of High-Lipophilicity Thiourea Libraries for CNS-Penetrant Lead Optimization

Utilize 1-isothiocyanato-3,5-dimethyladamantane as a key precursor for generating thiourea-based compound libraries intended for central nervous system (CNS) targets. The compound's elevated logP (XLogP3-AA = 5.0) predicts enhanced blood-brain barrier permeability compared to unsubstituted adamantyl isothiocyanate scaffolds. When reacted with diverse amines (primary, secondary, cyclic) under mild conditions, the resulting thiourea conjugates retain the adamantane core's favorable metabolic stability while enabling modular exploration of substituent space for target engagement [1].

Chemical Probe Development for Mutant p53-Driven Cancers

Deploy 1-isothiocyanato-3,5-dimethyladamantane or its thiourea derivatives as covalent chemical probes to study mutant p53 protein homeostasis in cancer cell models (e.g., triple-negative breast cancer, colorectal carcinoma). The compound exhibits concentration-dependent cytotoxicity (IC50 = 12-48 µM) against p53-mutant MDA-MB-231 cells and selectively depletes mutant p53 without affecting wild-type p53. This selectivity profile enables mechanistic dissection of p53 gain-of-function oncogenic activities and validation of mutant p53 as a therapeutic target [2].

TRPA1 Antagonism Screening in Pain and Inflammation Models

Employ 1-isothiocyanato-3,5-dimethyladamantane as a defined TRPA1 antagonist (IC50 = 5.50 µM) to interrogate the role of TRPA1-mediated calcium signaling in pain, neurogenic inflammation, and respiratory irritation. Unlike the endogenous agonist allyl isothiocyanate (EC50 ≈ 200 nM), the target compound blocks channel activation, providing a tool for distinguishing TRPA1-dependent from TRPA1-independent pathways in cellular and tissue models [3].

High-Yield Scale-Up for Structure-Activity Relationship Campaigns

Procure 1-isothiocyanato-3,5-dimethyladamantane in multi-gram quantities using the 86% one-pot Boc₂O/DMAP protocol for cost-effective library synthesis. The efficient synthetic route reduces per-unit cost and minimizes purification steps, making the compound economically attractive for medium- to high-throughput screening against diverse biological targets. The robust yield also facilitates reliable resupply for follow-up medicinal chemistry efforts .

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